2-Amino-N-(2-chloroethyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85098-71-1 |
|---|---|
Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-amino-N-(2-chloroethyl)benzamide |
InChI |
InChI=1S/C9H11ClN2O/c10-5-6-12-9(13)7-3-1-2-4-8(7)11/h1-4H,5-6,11H2,(H,12,13) |
InChI Key |
YRIMPZJCTLXZAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCl)N |
Origin of Product |
United States |
Contextualization Within Benzamide Chemical Space
The benzamide (B126) scaffold, a benzene (B151609) ring attached to a carboxamide group, is a cornerstone in medicinal chemistry and materials science. solubilityofthings.comwikipedia.org Its structure serves as a versatile building block for a vast array of pharmaceuticals, including anticonvulsants and antidepressants. solubilityofthings.com The amide bond is a critical feature, present in numerous biologically active derivatives with applications ranging from anti-inflammatory to anticancer research. mdpi.com
The versatility of the benzamide framework allows for the introduction of various substituents, enabling detailed structure-activity relationship (SAR) studies. mdpi.com This adaptability has made benzamides a focus for developing multi-targeted compounds. mdpi.com For instance, different substitutions on the benzene ring can lead to potent inhibitors of enzymes like acetylcholinesterase (AChE). nih.gov The ability of the amide group to form hydrogen bonds contributes significantly to the molecule's interaction with biological targets. solubilityofthings.com
Derivatives such as 2-aminobenzamide (B116534) are of particular interest. nih.gov The 2-amino group provides an additional site for interaction or further chemical modification. Research has shown that 2-aminobenzamide derivatives can act as histone deacetylase (HDAC) inhibitors, which are crucial in studying and potentially reversing gene silencing in diseases like Friedreich's ataxia. nih.gov The synthesis of various 2-aminobenzamide derivatives is an active area of research, often starting from isatoic anhydride, to explore their potential as antimicrobial agents. mdpi.com
Significance of the 2 Chloroethyl Moiety in Benzamide Research
The inclusion of a 2-chloroethyl group, specifically as an N-(2-chloroethyl)amide, introduces a highly significant reactive component to the benzamide (B126) structure. This moiety is a well-known feature in the design of alkylating agents. nih.gov The cytostatic action of such compounds often stems from the blocking alkylating effect on components involved in cell multiplication. nih.gov
The di-(β-chloroethyl)amino group can form a reactive aziridinium (B1262131) ion, which can then covalently bind to nucleophilic groups (like –NH or -SH) found in essential biological macromolecules such as proteins and nucleic acids. nih.govnih.gov This mechanism is fundamental to the action of many nitrogen mustards. nih.gov By attaching this reactive group to a carrier molecule like a benzamide, researchers can aim to deliver the alkylating function to specific cellular targets, a strategy employed to increase selectivity and lower toxicity. nih.gov
The chlorine atom is a frequent substituent in approved drugs, more so than other halogens like fluorine, and its presence can significantly alter a molecule's biological properties. nih.govyoutube.com The strategic placement of a chloro group is a key tool for probing structure-activity relationships in drug discovery. nih.gov Research into compounds containing the N-(2-chloroethyl) group spans various scaffolds, including studies on (2-chloroethyl)nitrosourea congeners of amino acid amides, highlighting the broad interest in this functional group for creating biologically active molecules. acs.org
Historical Overview of Research on Analogous Benzamide Derivatives
Direct Synthesis Approaches
Direct synthesis methods offer a straightforward route to 2-Amino-N-(2-chloroethyl)benzamide and similar structures, often involving a single key reaction step.
Condensation Reactions in Benzamide Formation
The formation of the amide bond in benzamides is a cornerstone of their synthesis. researchgate.net This is traditionally achieved through the reaction of a carboxylic acid or its derivative with an amine. researchgate.net In the context of this compound, this would involve the condensation of a 2-aminobenzoic acid derivative with 2-chloroethylamine. A more direct method involves the acylation of N-(2-chloroethyl)amines with benzoyl chloride. benchchem.com The reaction of ethylene diamine or isopropyl amine with 2-chlorobenzoyl chloride in the presence of ethanolic sodium hydroxide yields the corresponding 2-chlorobenzamide derivatives. researchgate.net
A variety of coupling reagents can be employed to facilitate this condensation, including dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Approaches Involving 2-Chloroethylamine Precursors
2-Chloroethylamine hydrochloride serves as a crucial and readily available precursor in the synthesis of N-(2-chloroethyl) amides. chemicalbook.comgoogle.com It can be produced by reacting 2-hydroxyethylamine hydrochloride with thionyl chloride. chemicalbook.com Another method involves the reaction of ethanolamine with hydrogen chloride, using an organic acid as a catalyst. google.com This precursor can then be reacted with a suitable benzoic acid derivative to form the desired benzamide. For instance, 4-fluoroaniline can be reacted with bis(2-chloroethylamine)HCl to produce 1-(4-fluorophenyl) piperazine. environmentclearance.nic.in
The use of 2-chloroethylamine hydrochloride is advantageous due to its commercial availability and the well-established protocols for its use in amidation reactions. chemicalbook.comgoogle.com
Utility of 2-Oxazolidinone in 2-Haloethylamide Synthesis
2-Oxazolidinone is a versatile heterocyclic compound that can be utilized in the synthesis of 2-haloethylamides. wikipedia.org It can be synthesized through the reaction of ethanolamine with dimethyl carbonate or other phosgene equivalents. wikipedia.org Another synthetic route involves the reaction of a 2-haloethylamine salt with a carbonate in water or an organic solvent. google.com
The ring-opening of N-alkyl-oxazolidin-2-ones with Grignard reagents can yield tertiary carboxylic amides. nih.gov This approach offers a pathway to substituted 2-hydroxyethylamides, which can then be converted to their corresponding 2-haloethyl derivatives. Additionally, acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols provides a stereocontrolled method for synthesizing 2-amino ethers. nih.gov
Multi-Step Synthetic Strategies for Substituted Derivatives
The synthesis of substituted derivatives of this compound often requires multi-step strategies to introduce various functional groups onto the aromatic ring or the ethylamine side chain.
Methyl Esterification and Hydroxyethyl Group Introduction in Benzamide Synthesis
In many synthetic pathways, the carboxylic acid group of a substituted 2-aminobenzoic acid is first protected, commonly as a methyl ester. researchgate.netschd-shimadzu.com This esterification can be achieved using methods such as reaction with thionyl chloride and methanol or with methanol and sulfuric acid. scribd.com This prevents the carboxyl group from participating in subsequent reactions.
Following esterification, the hydroxyethyl group can be introduced. This often involves the reaction of the protected aminobenzoic acid with a suitable reagent to form an N-(2-hydroxyethyl)benzamide intermediate. nih.gov For example, the reaction of methyl 3-methyl-2-nitrobenzoate with methylamine can lead to the corresponding benzamide. google.com
Halogen Substitution and Carboxyl Deprotection in Precursor Synthesis
Halogen atoms can be introduced onto the aromatic ring through electrophilic aromatic substitution reactions. nih.gov For instance, 2-amino-3-methylbenzoic acid can be converted to 2-amino-5-halogenated-N,3-dimethylbenzamides in a one-pot synthesis involving cyclization and subsequent halogenation with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cn
The final step in these multi-step syntheses is often the deprotection of the carboxyl group. nih.govnih.gov If the carboxyl group was protected as a methyl or benzyl ester, this can typically be achieved by mild hydrolysis with aqueous sodium hydroxide. libretexts.org
Table 1: Key Synthetic Reactions and Reagents
| Reaction Type | Starting Materials | Reagents | Product |
|---|---|---|---|
| Benzamide Formation | 2-Aminobenzoic acid, 2-Chloroethylamine | DCC, EDC | This compound |
| Esterification | p-Aminobenzoic acid | Thionyl Chloride and Methanol | p-Aminobenzoic acid methyl ester scribd.com |
| Halogenation | 2-Amino-3-methylbenzamide | NCS, NBS, or NIS | 2-Amino-5-halogenated-N,3-dimethylbenzamides sioc-journal.cn |
| Oxazolidinone Synthesis | Ethanolamine | Dimethyl carbonate | 2-Oxazolidinone wikipedia.org |
| Amide Synthesis via Ring Opening | N-alkyl-oxazolidin-2-ones | Grignard reagents | Tertiary carboxylic amides nih.gov |
Terminal Condensation Reactions in Benzamide Derivative Elaboration
The formation of the amide bond through the condensation of a carboxylic acid and an amine is a fundamental transformation in organic synthesis. For the preparation of this compound and its analogues, this typically involves the reaction of a benzoic acid derivative with an appropriate amine.
One direct approach involves the condensation of a substituted benzoic acid with an amine in the presence of a coupling agent or under conditions that facilitate the removal of water. For instance, a green and efficient method for preparing benzamide derivatives utilizes the direct condensation of benzoic acids and amines under ultrasonic irradiation, catalyzed by a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). researchgate.net This method offers advantages such as mild reaction conditions, short reaction times, and the use of a reusable catalyst. researchgate.net The general reaction is as follows:
R-COOH + R'-NH₂ → R-CONH-R' + H₂O
In the context of synthesizing this compound, this would involve the reaction of 2-aminobenzoic acid with 2-chloroethylamine. However, the presence of the amino group on the benzoic acid and the chloro group on the amine can lead to side reactions, necessitating careful control of reaction conditions.
Another approach involves the acid-catalyzed condensation of benzamide with other molecules. For example, the condensation of benzamide with glyoxal has been studied in various acidic conditions, leading to a complex mixture of products. mdpi.com While not directly applicable to the synthesis of the title compound, this research highlights the reactivity of the benzamide functional group under acidic conditions. mdpi.com
A study on the synthesis of amino-substituted benzamides involved refluxing the corresponding nitro-substituted benzamides with a solution of SnCl₂·2H₂O in methanol and concentrated HCl. acs.org This demonstrates a condensation reaction followed by a reduction step to yield the final amino-benzamide product. acs.org
The following table summarizes various terminal condensation reactions for the synthesis of benzamide derivatives:
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Benzoic acids and amines | Diatomite earth@IL/ZrCl4, ultrasonic irradiation | N-Substituted benzamides | researchgate.net |
| Benzamide and glyoxal | Mineral or organic acids | Complex condensation products | mdpi.com |
| Nitro-substituted benzoyl chlorides and anilines | Toluene, triethylamine (reflux) | Nitro-substituted benzamides | acs.org |
Alkylation Reactions in Benzamide Derivative Formation
Alkylation reactions provide an alternative and versatile route to N-substituted benzamides. These methods can involve the alkylation of a pre-formed benzamide or the alkylation of an aniline derivative followed by amidation.
A notable method is the N-alkylation of benzamides with alcohols catalyzed by cobalt nanoparticles. This protocol allows for the efficient synthesis of secondary amides from primary amides and various alcohols. nih.gov The reaction proceeds via a dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent hydrogenation. nih.gov This approach offers a broad substrate scope and good functional group tolerance. nih.gov
Palladium-catalyzed C–H alkylation has also been explored for the synthesis of substituted benzamides. For example, a method for the monoselective ortho-C–H alkylation of N-quinolyl benzamides with alkyl halides has been developed. acs.org While this method focuses on alkylation of the aromatic ring, it showcases the utility of transition metal catalysis in modifying benzamide structures. acs.org More broadly, the C–H alkylation of benzamides using iron catalysts has also been investigated, highlighting the use of earth-abundant metals for such transformations. researchgate.net
Furthermore, cooperative nickel/aluminum catalysis has been employed for the para-selective alkylation of benzamides with alkenes. acs.org This method allows for the introduction of alkyl groups at a specific position on the benzamide ring system. acs.org
For the synthesis of N-(2-aminoethyl)-N-phenyl benzamide derivatives, a multi-step sequence involving reductive alkylation of an aniline with N-Boc-2-aminoacetaldehyde, followed by benzoylation and deprotection, has been reported. nih.gov This highlights a strategy where the N-substituent is introduced prior to the final amide bond formation. nih.gov
The table below outlines different alkylation strategies for benzamide derivatives:
| Alkylation Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| N-Alkylation | Benzamides and alcohols | Cobalt nanoparticles on carbon, KOH, toluene, 115°C | N-Alkyl benzamides | nih.gov |
| ortho-C–H Alkylation | N-Quinolyl benzamides and alkyl halides | Palladium catalyst, NaHCO₃, (BnO)₂PO₂H | ortho-Alkyl benzamides | acs.org |
| para-Alkylation | Benzamides and alkenes | Nickel/NHC catalyst, MAD (modified aluminum) | para-Alkyl benzamides | acs.org |
| Reductive Alkylation | Anilines and N-Boc-2-aminoacetaldehyde | NaCNBH₃, chloroform | N-Substituted anilines (intermediate) | nih.gov |
Optimization of Reaction Conditions for Enhanced Yield and Purity in Benzamide Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired benzamide product while minimizing side reactions and simplifying purification. Key parameters that are often varied include temperature, catalyst loading, solvent, and reaction time.
In a study on the synthesis of 1-amidoalkyl-2-naphthols, various parameters were screened to find the optimal conditions. researchgate.net It was found that increasing the catalyst loading from 5 mol% to 15 mol% increased the product yield, but a further increase to 20 mol% did not lead to improvement. researchgate.net Temperature screening also revealed an optimal temperature for the reaction. researchgate.net
The impact of reaction time on product yield and purity has also been systematically investigated. In one study, synthesizing 2-amino-N-benzylbenzamide, it was observed that while longer reaction times led to a higher yield of the product, the purity decreased due to the formation of more by-products. biotage.com This highlights a common trade-off in synthesis that requires careful balancing.
The choice of solvent can also significantly influence the outcome of a reaction. For instance, the synthesis of benzamide from benzoic acid, phosphorus oxychloride, and ammonia water was carried out in a mixed solvent system, which, combined with an extractive reaction mechanism, led to high purity (>98.5%) and yield (>85%). google.com
The following table presents a summary of optimization studies for benzamide synthesis:
| Optimized Parameter | Reaction | Observation | Reference |
| Catalyst Loading | Synthesis of 1-amidoalkyl-2-naphthols | Yield increased up to 15 mol% catalyst; no further increase at 20 mol%. | researchgate.net |
| Reaction Time | Synthesis of 2-amino-N-benzylbenzamide | Longer reaction time increased yield but decreased purity. | biotage.com |
| Solvent/Procedure | Synthesis of benzamide | Mixed solvent and extractive reaction mechanism improved purity and yield. | google.com |
| Procedure | One-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides | One-pot method led to higher overall yields and simpler work-up. | sioc-journal.cn |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely employed for the analysis of benzamide derivatives. nih.gov
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like benzamide derivatives. For compounds similar to "this compound," which possess both polar (amine, amide) and non-polar (aromatic ring) features, reversed-phase HPLC is a common approach. However, for more hydrophilic analogues, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred. thermofisher.com
A typical HPLC method for a related compound, 2-aminobenzamide, involves using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.gov Detection is commonly achieved using a UV detector, as the benzamide structure contains a chromophore that absorbs UV light. thermofisher.com For enhanced sensitivity, especially when dealing with trace amounts, fluorescence detection can be employed after derivatization with a fluorescent tag. thermofisher.comnih.gov The separation of various aminobenzoic acid isomers has been successfully achieved using mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms. helixchrom.com
Table 1: Representative HPLC Methodologies for Benzamide Analogues
| Parameter | Typical Conditions for Reversed-Phase HPLC | Typical Conditions for HILIC |
|---|---|---|
| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Amide-silica (e.g., 150 mm x 4.6 mm, 2.6 µm) lcms.cz |
| Mobile Phase | Gradient of water (with 0.1% formic acid or other buffer) and acetonitrile/methanol nih.gov | Gradient of aqueous ammonium (B1175870) formate buffer and acetonitrile thermofisher.com |
| Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 1.0 mL/min |
| Detection | UV at ~220-254 nm or Fluorescence (e.g., Ex: 320 nm, Em: 420 nm for 2-AB) thermofisher.com | Fluorescence or Mass Spectrometry (MS) lcms.cz |
| Temperature | 25 - 40 °C | 30 - 50 °C |
UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. researchgate.net These advantages are particularly beneficial for complex samples or when high-throughput analysis is required. The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. lcms.cz
The application of UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), provides a powerful tool for the analysis of benzamide derivatives. researchgate.net This combination allows for not only the separation and quantification of the target compound but also its unambiguous identification based on its mass-to-charge ratio and fragmentation pattern. For instance, UPLC has been shown to provide better resolution and significantly shorter run times compared to HPLC for the analysis of sulfonamides, a class of compounds with some structural similarities to aminobenzamides. researchgate.net Derivatization with reagents like benzoyl chloride can further enhance the sensitivity and chromatographic behavior of amine-containing compounds in UPLC-MS analysis. acs.orgacs.org
Structural Elucidation via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.
¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For a molecule like "this compound," the ¹H-NMR spectrum would exhibit distinct signals for the aromatic protons, the amine (NH₂) protons, the amide (NH) proton, and the two methylene (CH₂) groups of the chloroethyl side chain.
Aromatic Protons: These would appear in the downfield region (typically δ 6.5-8.0 ppm) as a complex pattern of multiplets due to spin-spin coupling between adjacent protons on the benzene (B151609) ring. rsc.org
Amine (NH₂) Protons: The two protons of the primary amine group would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration. rsc.orgrsc.org
Amide (NH) Proton: This proton typically appears as a triplet (due to coupling with the adjacent CH₂ group) in the downfield region (often δ 8.0-9.0 ppm). Its resonance can also be broad. libretexts.org
Methylene (CH₂) Protons: The two methylene groups of the N-(2-chloroethyl) fragment would show distinct signals. The CH₂ group attached to the nitrogen (N-CH₂) would be a quartet (or multiplet) around δ 3.6-3.8 ppm, while the CH₂ group attached to the chlorine (Cl-CH₂) would be a triplet at a similar or slightly downfield chemical shift. chemicalbook.com For the related N-(2-chloroethyl)benzamide, the signals for the ethyl group protons are observed. chemicalbook.com
Table 2: Predicted ¹H-NMR Chemical Shifts (δ) for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (Ar-H) | 6.5 - 7.9 | Multiplets (m) | Four distinct signals expected for a 1,2-disubstituted ring. rsc.org |
| Amine (NH₂) | ~5.0 - 6.0 | Broad Singlet (br s) | Chemical shift is solvent-dependent; exchanges with D₂O. rsc.org |
| Amide (NH) | ~8.0 - 8.5 | Triplet (t) | Couples with the adjacent N-CH₂ group. |
| N-CH₂ | ~3.7 | Quartet (q) or Multiplet (m) | Couples with both NH and Cl-CH₂ protons. |
| Cl-CH₂ | ~3.8 | Triplet (t) | Couples with the adjacent N-CH₂ group. chemicalbook.com |
¹³C-NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons and information about their electronic environment. For "this compound," nine distinct signals would be expected in the ¹³C-NMR spectrum.
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and appears far downfield, typically in the range of δ 168-172 ppm. rsc.orgacs.org
Aromatic Carbons: The six carbons of the benzene ring would appear in the δ 110-150 ppm region. The carbon attached to the amine group (C-NH₂) and the carbon attached to the amide group (C-C=O) will have characteristic shifts influenced by these substituents. For 2-aminobenzamide, these carbons appear at approximately δ 152.9 and 111.9 ppm, respectively. rsc.org
Methylene Carbons: The two carbons of the ethyl group will appear in the upfield region. The carbon attached to the nitrogen (N-CH₂) would be around δ 40-45 ppm, while the carbon attached to the electron-withdrawing chlorine atom (Cl-CH₂) would be at a similar or slightly more deshielded position.
Table 3: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Amide Carbonyl (C=O) | 169 - 172 | Most downfield signal. rsc.org |
| Aromatic C-NH₂ | ~150 | Based on data for 2-aminobenzoic acid. rsc.org |
| Aromatic C-C=O | ~111 | Based on data for 2-aminobenzoic acid. rsc.org |
| Other Aromatic C-H | 116 - 135 | Four signals expected. rsc.org |
| N-CH₂ | ~43 | Typical range for carbons attached to nitrogen. |
| Cl-CH₂ | ~41 | Electron-withdrawing effect of chlorine. |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique vibrational spectrum that serves as a molecular "fingerprint."
For "this compound," the FTIR spectrum would show characteristic absorption bands for the N-H bonds of the primary amine and secondary amide, the C=O bond of the amide, the C-N bonds, the aromatic C=C bonds, and the C-Cl bond.
N-H Stretching: Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). libretexts.org The secondary amide (R-NH-C=O) shows a single, sharp band in a similar region, often around 3300 cm⁻¹. libretexts.org
C=O Stretching: The amide carbonyl group gives rise to a very strong and sharp absorption band, known as the Amide I band, typically between 1650 and 1685 cm⁻¹. libretexts.orgacs.org
N-H Bending (Amide II): The bending vibration of the amide N-H bond, coupled with C-N stretching, results in the Amide II band, which appears around 1515-1550 cm⁻¹. rsc.org
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring appear as a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net
C-Cl Stretching: The carbon-chlorine bond stretch is found in the fingerprint region of the spectrum, typically between 550 and 850 cm⁻¹. researchgate.netorgchemboulder.com This band can sometimes be weak or obscured by other absorptions.
Table 4: Characteristic FTIR Absorption Frequencies for this compound Analogues
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |
| Secondary Amide (N-H) | N-H Stretch | ~3300 | Medium |
| Amide Carbonyl (C=O) | C=O Stretch (Amide I) | 1650 - 1685 | Strong, Sharp |
| Amide (N-H) | N-H Bend (Amide II) | 1515 - 1550 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |
| Alkyl Halide (C-Cl) | C-Cl Stretch | 550 - 850 | Medium-Weak |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound analogues, FT-IR spectra reveal characteristic vibrational frequencies that confirm their molecular structure.
The FT-IR spectrum of a typical benzamide, for instance, shows distinct absorption bands corresponding to different vibrational modes of its functional groups. rsc.orgresearchgate.net The amide group (–CONH₂) is particularly informative. rsc.org The N-H stretching vibrations usually appear as a pair of bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is a strong absorption typically found between 1630 and 1695 cm⁻¹. acs.org The Amide II band, which arises from N-H bending and C-N stretching, is observed in the 1570-1620 cm⁻¹ range. acs.org
For N-(2-chloroethyl)benzamide, the presence of the chloroethyl group would introduce additional vibrational modes, such as C-Cl stretching, which are typically observed in the fingerprint region of the spectrum. The interpretation of these spectra involves comparing the observed frequencies with those of known benzamide compounds and theoretical calculations to assign the vibrational modes accurately. researchgate.net
Interactive Data Table: Characteristic FT-IR Absorption Bands for Benzamide Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| N-H Stretch | 3100-3500 | Stretching of the nitrogen-hydrogen bond in the amide group. |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |
| C=O Stretch (Amide I) | 1630-1695 | Stretching of the carbonyl group in the amide functionality. acs.org |
| N-H Bend (Amide II) | 1570-1620 | Bending of the nitrogen-hydrogen bond and stretching of the carbon-nitrogen bond. acs.org |
| C-N Stretch (Amide III) | 1250-1350 | Coupled vibration involving C-N stretching and N-H bending. acs.org |
| C-Cl Stretch | 600-800 | Stretching of the carbon-chlorine bond. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound and its analogues, this technique provides definitive confirmation of their identity and offers insights into their chemical stability.
The electron ionization (EI) mass spectrum of N-(2-chloroethyl)benzamide shows a molecular ion peak ([M]⁺) corresponding to its molecular weight of 183.63 g/mol . nih.govnist.gov The fragmentation pattern is characteristic of benzamides. A common fragmentation pathway involves the cleavage of the amide bond (N-CO), leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. researchgate.netnih.gov This cation can further lose a molecule of carbon monoxide (CO) to produce a phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net
In studies of protonated N-(3-aminophenyl)benzamide and its derivatives, collision-induced dissociation (CID) tandem mass spectrometry has revealed interesting rearrangement reactions. nih.govacs.org For instance, the formation of a rearranged product ion through a nitrogen-oxygen (N-O) exchange has been observed. nih.gov Such detailed fragmentation analysis, often aided by theoretical calculations, is crucial for understanding the intrinsic properties of these molecules in the gas phase. nih.govacs.org
Interactive Data Table: Key Mass Spectrometry Fragments for N-(2-chloroethyl)benzamide
| m/z | Ion | Description |
| 183 | [C₉H₁₀ClNO]⁺ | Molecular Ion |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, formed by cleavage of the N-CO bond. researchgate.netnih.gov |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation. researchgate.net |
X-ray Diffraction for Crystalline Structure Determination
X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique is crucial for understanding the conformation and intermolecular interactions of this compound analogues.
The crystal structures of benzamide and its derivatives are often dominated by a network of intermolecular hydrogen bonds. rsc.orgtandfonline.commdpi.com In benzamides, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of dimers or extended chains. nih.gov For instance, in many benzamide structures, an N-H···O hydrogen bond is a primary interaction motif. nih.gov
The conformation of a molecule, defined by the rotation around its single bonds, is a key determinant of its chemical and biological activity. X-ray diffraction data provides precise measurements of torsion angles, which describe the dihedral relationship between different parts of the molecule.
For benzamide derivatives, a critical torsion angle is that between the plane of the aromatic ring and the amide group. acs.org The degree of planarity or twisting is influenced by the substituents on both the ring and the amide nitrogen. In tertiary benzamides, for example, steric hindrance can lead to a significant twist to avoid clashes between the aryl ring and the amide substituents. acs.org In the case of this compound, the conformation will be a balance of electronic effects, such as conjugation between the phenyl ring and the amide group, and steric interactions involving the amino and chloroethyl substituents. The analysis of torsion angle distributions from crystal structure databases for similar fragments can provide valuable insights into the preferred geometries. acs.org
Advanced Spectroscopic Probes and Their Application to Benzamide Derivatives
Beyond the standard characterization techniques, advanced spectroscopic methods can be employed to probe specific aspects of the structure and reactivity of benzamide derivatives.
Fluorescence spectroscopy is a highly sensitive technique that can provide information about the electronic structure and environment of a molecule. While simple benzamides are generally not strongly fluorescent, certain derivatives can be designed to exhibit fluorescence. tandfonline.commdpi.comresearchgate.net
The introduction of specific functional groups or the formation of complexes can induce or enhance fluorescence. For example, derivatizing agents that react with the amino group of this compound could yield a fluorescent product, allowing for highly sensitive detection and quantification. tandfonline.com Furthermore, changes in the fluorescence spectrum (e.g., shifts in emission wavelength or changes in intensity) upon binding to a target or in response to changes in the local environment can be used to study reaction mechanisms and intermolecular interactions. For instance, the fluorescence of some benzamide derivatives has been used to probe their interaction with biological macromolecules.
Biological Activity Mechanisms of 2 Amino N 2 Chloroethyl Benzamide Derivatives in in Vitro Systems
Cell Cycle Modulation
Induction of G2/M Phase Arrest
A hallmark of the cellular response to many DNA-damaging agents is the activation of cell cycle checkpoints. These checkpoints serve as crucial quality control steps, halting cell cycle progression to allow for DNA repair or, if the damage is too severe, to initiate cell death. Derivatives of 2-Amino-N-(2-chloroethyl)benzamide have been shown to induce a significant arrest of cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov This arrest prevents the cells from entering mitosis and undergoing division with damaged DNA.
The transition from the G2 to the M phase is orchestrated by the cyclin-dependent kinase 1 (Cdk1), also known as cdc2, and its regulatory partner, Cyclin B1. nih.gov The activity of the Cdk1/Cyclin B1 complex is a critical determinant for entry into mitosis. Research on analogous compounds suggests that benzamide (B126) derivatives can disrupt the normal regulation of this complex. For instance, some cytotoxic compounds induce G2/M arrest by increasing the levels of Cyclin B1 while simultaneously promoting the inhibitory phosphorylation of cdc2, thereby keeping the complex inactive. nih.gov This prevents the cell from proceeding into mitosis, effectively trapping it in the G2 phase.
While direct studies on this compound are limited, the established mechanism for other N-substituted benzamides points towards a p53-independent G2/M block. nih.gov This is significant as many cancers harbor mutations in the p53 tumor suppressor gene, rendering them resistant to therapies that rely on a functional p53 pathway. The ability to induce cell cycle arrest irrespective of p53 status highlights a potential therapeutic advantage for this class of compounds.
Apoptosis Induction Pathways
Beyond halting cell division, this compound derivatives are potent inducers of apoptosis, a form of programmed cell death essential for removing damaged or unwanted cells. This process is characterized by a series of distinct morphological and biochemical events that lead to the orderly dismantling of the cell.
Molecular Events Leading to Programmed Cell Death
The apoptotic cascade initiated by related N-substituted benzamides appears to predominantly follow the intrinsic or mitochondrial pathway. nih.gov This pathway is governed by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2 and Bcl-xL). mdpi.comyoutube.com The balance between these opposing factions determines the cell's fate.
Studies on declopramide (B1670142), a structural analog, have shown that treatment leads to the release of cytochrome c from the mitochondria into the cytosol. nih.gov In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates a cascade of executioner caspases, such as caspase-3, leading to the cleavage of cellular proteins and the execution of the apoptotic program. nih.gov The observation that overexpression of the anti-apoptotic protein Bcl-2 can inhibit apoptosis induced by these benzamides further solidifies the central role of the mitochondrial pathway. nih.govnih.gov
The activation of caspases is a critical step in the apoptotic process. The broad-spectrum caspase inhibitor zVADfmk has been shown to block apoptosis induced by related benzamides, confirming the caspase-dependent nature of this cell death. nih.gov
DNA Alkylation and DNA Damage Mechanisms of Related Benzamides
The N-(2-chloroethyl) moiety present in the subject compound is a well-known alkylating group, characteristic of several classes of chemotherapy drugs, including nitrogen mustards. nih.gov This reactive group is pivotal to the compound's ability to inflict direct damage on the cell's genetic material.
DNA Cross-Linking Dynamics
Alkylating agents can form covalent bonds with nucleophilic sites on DNA bases. The bifunctional nature of some alkylating agents, or the potential for a single agent to react sequentially, can lead to the formation of DNA cross-links. These can be either intrastrand (between bases on the same DNA strand) or interstrand (between bases on opposite strands). Interstrand cross-links are particularly cytotoxic as they physically prevent the separation of the DNA double helix, a process essential for both replication and transcription. nih.gov The 2-chloroethyl group can form an unstable aziridinium (B1262131) ion, which is a highly reactive electrophile that can attack DNA bases, primarily the N7 position of guanine. A second reaction can then lead to the formation of a cross-link.
Interference with DNA Replication and Transcription
The formation of DNA adducts and cross-links by alkylating agents creates significant physical barriers to the cellular machinery responsible for DNA replication and transcription. nih.gov When a DNA polymerase encounters an adducted base or a cross-link, its progression along the DNA template is blocked. Similarly, RNA polymerase is unable to transcribe genes containing these lesions. This stalling of replication and transcription forks can trigger DNA damage response pathways, leading to the cell cycle arrest and apoptosis described in the preceding sections. The inability to synthesize new DNA and essential proteins ultimately leads to cell death.
Modulation of General Cellular Processes
While the primary mechanisms of action for this compound derivatives appear to be the induction of cell cycle arrest and apoptosis driven by DNA damage, these compounds may also influence other cellular processes. For instance, some benzamide derivatives have been shown to affect cellular metabolism. One study on benzamide, the parent compound, indicated that it could increase NAD levels and synthesis in cultured cells. nih.gov Given the central role of NAD in cellular redox reactions and as a substrate for enzymes like PARPs (poly(ADP-ribose) polymerases), which are involved in DNA repair, this modulation of cellular metabolism could have downstream effects on the cell's ability to respond to the DNA damage induced by the chloroethyl group. However, the specific effects of this compound on general cellular metabolism require further investigation.
Compound Names
| Compound Name |
| This compound |
| Apaf-1 |
| Bak |
| Bax |
| Bcl-2 |
| Bcl-xL |
| cdc2 |
| Cdk1 |
| Cyclin B1 |
| Cytochrome c |
| Declopramide |
| zVADfmk |
Effects on Cell Proliferation and Growth Inhibition
A significant area of investigation for benzamide derivatives has been their activity as anticancer agents. nih.gov Studies show these compounds can inhibit the proliferation of cancer cells by disrupting key cellular events like cell cycle progression and inducing programmed cell death (apoptosis). nih.govnih.gov
One notable derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), was developed by incorporating a nitrogen mustard group into the structure of the HDAC inhibitor CI994. mdpi.comgoogle.com This modification resulted in a compound with potent, class I selective histone deacetylase (HDAC) inhibitory activity. mdpi.comgoogle.com In antiproliferative assays, NA demonstrated significantly higher potency in inhibiting the growth of A2780 ovarian cancer and HepG2 liver cancer cells compared to the established HDAC inhibitor SAHA. mdpi.comgoogle.com Specifically, NA was 10.3 times more potent against A2780 cells and 11.3 times more potent against HepG2 cells. mdpi.comgoogle.com Further studies with HepG2 cells indicated that NA's antitumor effects are mediated through the induction of G2/M phase cell cycle arrest and apoptosis. mdpi.comgoogle.com
Further modification of this structure led to the synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), which also showed class I HDAC selectivity, with particular potency against HDAC3. researchgate.net FNA exhibited strong antiproliferative activity against a panel of solid tumor cell lines, including HepG2, U937, H460, FTC-133, HELA, and K562 cells. researchgate.net Its inhibitory effect on HepG2 cells was more than 13 times greater than that of SAHA. researchgate.net Like its predecessor NA, FNA's mechanism involves promoting apoptosis and causing G2/M phase arrest. researchgate.net
Other related structures, such as N-(2-amino-5-chlorobenzoyl)benzamidoxime analogues, have also been shown to inhibit the viability of Jurkat T-cell lymphoma and HL-60RG leukemia cells in a dose-dependent manner. nih.gov These derivatives were found to cause a temporary delay in the cell cycle at lower concentrations and induce cell death at higher concentrations. nih.gov
Table 1: In Vitro Antiproliferative Activity of Benzamide Derivatives This table summarizes the inhibitory concentrations (IC50) of various benzamide derivatives against different cancer cell lines.
Impact on Immune Response Pathways
Benzamide derivatives also exhibit notable anti-inflammatory and immunomodulatory properties. ontosight.aimdpi.com Their mechanism of action often involves interfering with key signaling pathways that regulate inflammation. Studies have shown that certain N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, can produce a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) in mice. mdpi.com This anti-inflammatory effect is linked to the inhibition of the transcription factor NF-κB, a central regulator of inflammatory gene expression. mdpi.com
More targeted research on 2-amino-N-phenethylbenzamides, synthesized for potential use in Irritable Bowel Syndrome (IBS), has revealed specific immunomodulatory effects. mdpi.com In ex vivo tests, certain analogues demonstrated significant anti-inflammatory activity. mdpi.com Specifically, compounds 4b (2-chloro-N-(2-(phenethylcarbamoyl)phenyl)benzamide) and 4c (2-bromo-N-(2-(phenethylcarbamoyl)phenyl)benzamide) were found to suppress the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in smooth muscle cells and neurons of the myenteric plexus. mdpi.com Concurrently, these compounds stimulated the expression of neuronal nitric oxide synthase (nNOS), which can have relaxant and modulatory effects in the gut. mdpi.com This dual action highlights their potential to not only act as relaxants but also to mitigate inflammatory processes in the gastrointestinal tract. mdpi.com
Antimicrobial and Anti-biofilm Activities of Benzamide Analogues
The pharmacological utility of benzamide analogues extends to infectious diseases, with numerous derivatives demonstrating significant activity against a wide range of microbial pathogens.
Antibacterial Spectrum and Efficacy
Benzamide derivatives have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, certain newly synthesized benzamide compounds showed excellent activity against Bacillus subtilis and Escherichia coli. One compound in particular, 5a , exhibited a large zone of inhibition (25 mm for B. subtilis and 31 mm for E. coli) and low minimum inhibitory concentrations (MIC) of 6.25 µg/mL and 3.12 µg/mL, respectively.
Other studies have focused on specific pathogens. Novel imino bases of benzamidine (B55565) demonstrated excellent growth inhibition against Porphyromonas gingivalis, a key pathogen in periodontitis, and were also effective against Pseudomonas aeruginosa. Furthermore, a series of benzamides were identified as potent inhibitors of QcrB in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The replacement of a morpholine (B109124) group with smaller substituents like a methyl group or a thiophene (B33073) resulted in compounds with high potency (IC₉₀ = 0.62 μM and 0.13 μM, respectively) and low cytotoxicity. Benzothiazole-containing benzamide derivatives have also been evaluated, with some showing better activity against Bacillus subtilis than the reference drug chloramphenicol.
Table 2: Antibacterial Efficacy of Selected Benzamide Analogues This table presents the antibacterial activity of various benzamide derivatives against different bacterial strains, showcasing their spectrum and potency.
Antifungal Efficacy
In addition to antibacterial properties, benzamide analogues are effective against fungal pathogens. A study of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives found that most exhibited good activity against six tested phytopathogenic fungi. One compound, 6h , was particularly potent against Alternaria alternata with a median effective concentration (EC₅₀) of 1.77 µg/mL, which is superior to the commercial fungicide myclobutanil. Another compound, 6k , showed the broadest antifungal spectrum in the series.
The incorporation of a benzimidazole (B57391) moiety is a common strategy for developing antifungal agents. A series of benzimidazole-1,2,4-triazole derivatives were synthesized and evaluated for their ability to target the fungal enzyme 14α-demethylase. Several of these compounds (6b, 6i, 6j ) showed higher antifungal activity against Candida albicans and Candida glabrata than the reference drugs voriconazole (B182144) and fluconazole, with MIC values of 0.97 μg/mL. These findings suggest that such derivatives are promising candidates for the development of new fungicidal agents.
Table 3: Antifungal Activity of Benzamide and Benzimidazole Derivatives This table highlights the efficacy of various benzamide and related derivatives against several fungal species.
Structure-Activity Relationship (SAR) Studies in Benzamide Derivative Design
The design of potent and selective benzamide derivatives is heavily reliant on understanding their structure-activity relationships (SAR). mdpi.com SAR studies reveal how specific chemical modifications to the benzamide scaffold influence biological activity.
For antifungal benzamide derivatives, the presence of a fluorine (F) or chlorine (Cl) atom on the benzene (B151609) ring has been shown to significantly improve activity, whereas the addition of a methoxy (B1213986) (OMe) or trifluoromethyl (CF₃) group can decrease it. In the case of antifungal benzimidazole-triazoles, chloro or fluoro substitution at the C-5 position of the benzimidazole ring is considered essential for enhancing activity.
In the development of anti-tuberculosis agents, SAR studies on benzamide inhibitors of QcrB have shown that smaller, electron-rich substitutions at the C-5 position of the benzamide core lead to the most active derivatives. Conversely, electron-withdrawing groups like fluorine and difluoromethyl are less tolerated at this position. The studies also indicated that a secondary amide is more potent than a primary amide.
For acetylcholinesterase inhibitors, the position of a dimethylamine (B145610) side chain on the benzamide structure markedly influences inhibitory activity and selectivity. mdpi.com Furthermore, research has indicated that related picolinamide (B142947) derivatives tend to have stronger bioactivity than the benzamide derivatives in this context. mdpi.com
Synergy in Drug Combination Strategies
Benzamide derivatives are also being explored for their potential in combination therapies, where they can work synergistically with other drugs to enhance therapeutic effects or overcome drug resistance. researchgate.net Synergistic combinations can be particularly valuable for treating complex, multifactorial diseases and may allow for lower doses of individual drugs, potentially reducing side effects.
A compelling example is the novel benzamide derivative VKNG-2, which has been shown to restore the efficacy of standard chemotherapeutic drugs in multidrug-resistant (MDR) cancer cells. In colon cancer cells that overexpress the ABCG2 transporter, which pumps drugs out of the cell, VKNG-2 was able to reverse resistance to mitoxantrone (B413) and SN-38 by inhibiting the transporter's efflux function. This resulted in a 70-fold and 112-fold increase in the efficacy of mitoxantrone and SN-38, respectively.
Similarly, the HDAC inhibitor FNA has demonstrated synergistic potential. researchgate.net At a low concentration, FNA was found to improve the anticancer activity of both taxol and camptothecin (B557342) in drug combination studies. researchgate.net Patent filings also describe the use of benzamide compounds in combination with other agents, such as a cytidine (B196190) analog for treating acute myeloid leukemia (AML) or with dexamethasone (B1670325) and pomalidomide (B1683931) for treating myeloma, highlighting the active development of these synergistic strategies.
Research Applications and Future Directions for 2 Amino N 2 Chloroethyl Benzamide Analogues
Utilization as Chemical Intermediates in Organic Synthesis
The unique structural features of 2-Amino-N-(2-chloroethyl)benzamide and its derivatives make them valuable intermediates in organic synthesis, particularly for the construction of heterocyclic compounds.
Precursors for Quinazolinone Compounds
The 2-aminobenzamide (B116534) core is a well-established precursor for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities. While numerous synthetic strategies commence with 2-aminobenzamide itself, the N-(2-chloroethyl) substituent in this compound introduces a reactive handle that can participate in intramolecular cyclization reactions to form the quinazolinone ring system. researchgate.net
One proposed pathway involves the intramolecular cyclization of the N-(2-chloroethyl) group. This process is thought to proceed via the formation of a five-membered aza-cobalacycle intermediate when catalyzed by cobalt, which then undergoes nucleophilic addition and substitution to yield the final quinazolinone structure. mdpi.com Alternative methods involve the tandem Staudinger–Aza-Wittig–Nucleophilic addition reaction, which has been successfully employed for the synthesis of indolo[1,2-c]quinazolines. google.com Furthermore, a switchable and efficient conversion of 2-amido-aryl oxazolines to quinazolin-4(3H)-ones has been reported, highlighting the versatility of related structures in accessing the quinazolinone core. nih.gov This reaction is proposed to occur through a PIFA-mediated 6π electrocyclization followed by an in situ nucleophilic substitution. nih.gov
The general synthetic approach often involves the condensation of a 2-aminobenzamide derivative with an appropriate electrophile. For instance, copper-catalyzed reactions of 2-aminobenzamides with various partners are common. researchgate.netorganic-chemistry.org
Table 1: Selected Synthetic Methods for Quinazolinones from 2-Aminobenzamide Derivatives
| Catalyst/Reagent | Reaction Type | Starting Material | Product | Reference |
| Ceric ammonium (B1175870) nitrate (B79036) (CAN)-TBHP | Tandem reaction following sp3 C-H functionalization | 2-Aminobenzophenones and benzylic amines | 2-Phenylquinazolines | organic-chemistry.org |
| Copper catalyst | Cascade reaction | (2-Aminophenyl)methanols and aldehydes | 2-Substituted quinazolines | organic-chemistry.org |
| Ruthenium(II) complex | Tandem synthesis | 2-Aminobenzonitriles and alcohol-water system | Quinazolinones | rsc.org |
| None (catalyst-free) | Intramolecular oxidative cyclization | N-allylbenzamides | 2,5-Disubstituted oxazoles | nih.gov |
Role as Molecular Probes in Cellular and Biochemical Research
Analogues of this compound have emerged as powerful molecular probes for investigating fundamental cellular processes, including cell death, DNA repair, and mechanisms of drug resistance.
Studying Mechanisms of Cell Death
Certain N-substituted benzamides have been identified as inducers of apoptosis, or programmed cell death, making them valuable tools for dissecting the intricate molecular pathways that govern this process. nih.gov For example, the N-substituted benzamide (B126) declopramide (B1670142) has been shown to induce apoptosis in cancer cell lines by triggering the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event subsequently leads to the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. nih.gov
By using these compounds in conjunction with specific caspase inhibitors, researchers can probe the hierarchy and interplay of different caspases in the apoptotic cascade. Studies have shown that broad-spectrum caspase inhibitors and specific caspase-9 inhibitors can block declopramide-induced apoptosis, whereas caspase-8 inhibitors have a lesser effect, suggesting a primary role for the mitochondrial pathway. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 can inhibit apoptosis induced by these benzamides, further confirming their utility in studying the Bcl-2 family of proteins and their role in regulating mitochondrial integrity. researchgate.net The ability of these compounds to induce a G2/M cell cycle block, even in the presence of caspase inhibitors, allows for the uncoupling of cell cycle arrest from apoptosis, providing a means to study each process independently. nih.gov
Investigations into DNA Repair Pathways
Benzamide and its analogues have a long-standing history as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. google.comnih.gov This inhibitory activity allows these compounds to be used as molecular probes to investigate the mechanisms of DNA damage signaling and repair. PARP inhibitors function by binding to the catalytic domain of PARP enzymes, preventing the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of DNA repair factors to sites of DNA damage. nih.gov
A key application of these benzamide-based PARP inhibitors is in the study of "synthetic lethality." patsnap.com In cancers with mutations in the BRCA1 or BRCA2 genes, which are critical for homologous recombination repair of DNA double-strand breaks, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of DNA damage and ultimately cell death. nih.govpatsnap.com This has not only been a successful therapeutic strategy but has also provided a powerful research tool to study the interplay between different DNA repair pathways.
Recent research has also shown that some PARP inhibitors can allosterically induce the retention of PARP2 on DNA, a mechanism that can be explored to understand the dynamics of PARP trapping at sites of DNA damage. biorxiv.org
Research on Chemotherapy Resistance Mechanisms
A significant challenge in cancer therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux chemotherapeutic drugs from cancer cells. Analogues of this compound have been developed as molecular probes to study and overcome MDR.
A notable example is the novel benzamide derivative, VKNG-2, which has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines that overexpress the ABCG2 transporter. nih.gov VKNG-2 acts by inhibiting the efflux function of ABCG2, thereby increasing the intracellular concentration of anticancer drugs. nih.govnih.gov Molecular docking studies have indicated that VKNG-2 has a high affinity for the substrate-binding site of the ABCG2 transporter. nih.gov By using such compounds, researchers can investigate the structure-function relationship of ABC transporters and screen for other potential inhibitors. The stimulation of ABCG2's ATPase activity by VKNG-2 provides a method to probe the catalytic cycle of the transporter. nih.gov
Development of Lead Compounds for Targeted Therapies
The structural scaffold of this compound has served as a template for the rational design and development of lead compounds for targeted cancer therapies. A prominent example is the development of analogues as inhibitors of histone deacetylases (HDACs).
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. The introduction of a nitrogen mustard group to the structure of the HDAC inhibitor CI994 led to the discovery of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA). nih.gov This compound exhibited selectivity for class I HDACs, with potent inhibitory activity against HDAC1, HDAC2, and HDAC3. nih.gov In cellular assays, NA demonstrated significantly higher potency in inhibiting the growth of ovarian (A2780) and liver (HepG2) cancer cells compared to the established HDAC inhibitor suberoylanilide hydroxamic acid (SAHA). nih.gov
Further optimization of NA by introducing a fluorine atom led to the synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA). nih.gov This modification resulted in a compound with particularly potent activity against HDAC3 and improved in vivo tumor growth inhibition in a xenograft model. nih.gov These findings highlight the potential of this compound analogues as a platform for developing isoform-selective HDAC inhibitors with enhanced therapeutic efficacy.
Table 2: Biological Activity of Selected this compound Analogues
| Compound | Target(s) | Key Research Finding | Application | Reference |
| Declopramide | Caspase-9, Cytochrome c | Induces apoptosis via the mitochondrial pathway. | Molecular probe for studying apoptosis. | nih.gov |
| VKNG-2 | ABCG2 transporter | Reverses multidrug resistance by inhibiting drug efflux. | Molecular probe for studying chemotherapy resistance. | nih.govnih.gov |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | Class I HDACs (HDAC1, 2, 3) | Potent and selective HDAC inhibitor with significant anti-proliferative activity. | Lead compound for targeted therapy. | nih.gov |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | Potent and selective HDAC3 inhibitor with in vivo efficacy. | Lead compound for targeted therapy. | nih.gov |
Rational Design of Isoform-Selective Inhibitors
The rational design of inhibitors that can distinguish between closely related enzyme isoforms is a critical goal in modern drug discovery, as it can lead to therapies with improved efficacy and reduced side effects. The benzamide structure is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA damage repair. nih.govselleckchem.com
A prime example of isoform-selective design is the development of inhibitors for PARP-2, an enzyme with distinct roles from the more-studied PARP-1. nih.gov Researchers have successfully designed isoquinolin-1-one derivatives, a related heterocyclic structure, that selectively inhibit PARP-2. nih.gov By strategically adding a benzamido group to the isoquinolin-1-one core, significant selectivity for PARP-2 over PARP-1 was achieved. nih.gov This approach, which leverages structural differences in the catalytic sites of the enzymes, demonstrates a clear path toward creating highly selective drugs. nih.govnih.gov 5-Benzamidoisoquinolin-1-one, for instance, emerged as a highly PARP-2-selective compound. nih.gov
| Compound | PARP-1 IC₅₀ (μM) | PARP-2 IC₅₀ (μM) | Selectivity (PARP-1/PARP-2) |
|---|---|---|---|
| 5-Benzamidoisoquinolin-1-one | 2.7 | 0.29 | 9.3 |
| 5-(Propionamido)isoquinolin-1-one | >50 | 14 | >3.6 |
This principle of targeting non-conserved residues has also been applied to other enzyme families, such as phosphoinositide 3-kinases (PI3Ks), where selective inhibitors were developed based on PI3Kα crystal structures. nih.gov Similarly, modifications to the benzamide scaffold itself have yielded isoform-selective inhibitors for histone deacetylases (HDACs), as discussed in section 6.4.1. nih.gov
Design of Novel Anti-Infective Agents
The rise of antibiotic resistance necessitates the development of new anti-infective agents with novel mechanisms of action. Benzamide derivatives and related nitrogen-containing heterocyclic compounds are a promising source for such agents.
One successful strategy is "scaffold hopping," where a known active chemical structure is replaced with a different one to improve properties. This was used to develop a novel benzimidazole (B57391) series as potential anti-tuberculosis agents, starting from a less optimal urea-based compound. nih.gov The resulting 2-aminobenzimidazole (B67599) derivative showed potent activity against tuberculosis, demonstrating the potential of this approach. nih.gov
Another powerful strategy is the integration of different bioactive fragments to create hybrid molecules. For example, researchers have designed and synthesized novel benzimidazole-naphthalimide derivatives to combat antibiotic resistance. benthamdirect.com One such compound, bearing a 2,4-dichlorobenzyl moiety, exhibited significant antimicrobial activity against Salmonella typhimurium, comparable to the reference drug Norfloxacin. benthamdirect.com Further studies revealed that this compound functions by intercalating into the bacterial DNA, disrupting its function. benthamdirect.com
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|---|
| Compound 10g | Salmonella typhimurium | 4 |
| Norfloxacin (Reference) | Salmonella typhimurium | 4 |
Combining these hybrid compounds with existing clinical drugs has also shown synergistic effects, leading to better antimicrobial efficiency at lower dosages and a broader spectrum of activity. benthamdirect.com
Strategies for Structural Modification and Activity Enhancement
To improve the therapeutic profile of lead compounds like this compound, medicinal chemists employ various strategies for structural modification. These include the substitution of atoms to alter physicochemical properties and the integration of other bioactive molecules to add new functionalities.
Fluorine Substitution Effects on Biological Activity
The strategic incorporation of fluorine atoms into a drug candidate is a widely used tactic in medicinal chemistry. Replacing a hydrogen atom with fluorine can profoundly improve a molecule's properties by increasing metabolic stability, enhancing membrane permeability, and improving binding affinity to its target. nih.gov
A compelling case study involves the optimization of a benzamide-based lead compound for cancer therapy. By introducing a fluorine atom to the aminophenyl ring of a lead compound, researchers developed N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA). nih.govnih.gov This single modification resulted in a compound with potent and selective inhibitory activity against HDAC3, a specific histone deacetylase isoform. nih.govnih.gov In cellular assays, FNA was significantly more potent at inhibiting the growth of liver cancer cells (HepG2) than the established drug SAHA. nih.govnih.gov The in vivo efficacy of FNA was also comparable to SAHA, highlighting the success of this fluorination strategy. nih.gov
| Compound | HepG2 (μM) | K562 (μM) | HELA (μM) |
|---|---|---|---|
| FNA | 1.30 | 1.31 | 1.41 |
| SAHA (Reference) | 17.25 | - | - |
The benefits of fluorination have been observed in other benzamide-related structures as well. For instance, fluorine substitution on benzamidrazone-based thrombin inhibitors led to enhanced oral absorption in animal models while maintaining the drug's potency and selectivity. nih.gov However, the position of the fluorine atom is critical, as incorrect placement can diminish or eliminate the desired biological activity. proquest.com
Integration of Bioactive Moieties for Improved Properties
Hybridizing a core scaffold with other bioactive moieties is an effective strategy for enhancing biological activity and improving pharmaceutical properties. This approach involves conjugating two or more pharmacophores to create a single molecule with potentially synergistic or novel effects.
One application of this strategy is the development of agents to protect pancreatic β-cells from stress, a key goal in diabetes treatment. Researchers started with a 1,2,3-triazole-4-carboxamide derivative but found it had limited solubility and a narrow activity range. nih.gov By replacing the triazole group with a glycine-like amino acid, they created a new series of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogues. nih.gov This modification resulted in a compound, WO5m, with vastly improved potency and water solubility, showcasing how integrating an amino acid moiety can overcome the limitations of a parent compound. nih.gov
| Compound | Core Moiety | EC₅₀ (μM) | Maximal Activity |
|---|---|---|---|
| Starting Compound (1) | 1,2,3-Triazole | 18.6 ± 4 | 45% |
| Analogue WO5m | Glycine-like | 0.1 ± 0.01 | 100% |
This concept of molecular hybridization has been broadly applied. Other examples include the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs to create novel urease inhibitors and the incorporation of amino acid moieties into benzamide-4-sulfonamides to enhance water solubility for use as carbonic anhydrase inhibitors. nih.govacs.org These studies underscore the versatility of integrating bioactive fragments to fine-tune the properties of benzamide-based compounds for a wide range of therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Amino-N-(2-chloroethyl)benzamide in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct experiments in a fume hood to avoid inhalation .
- Waste Management : Segregate chemical waste into halogenated organic containers. Collaborate with certified disposal agencies to ensure compliance with environmental regulations .
- Spill Control : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis of the chloroethyl group .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer :
- Step 1 : Start with 2-aminobenzoic acid. React with thionyl chloride (SOCl₂) to form the acyl chloride intermediate .
- Step 2 : Couple with 2-chloroethylamine hydrochloride in dichloromethane (DCM) using DIPEA as a base. Monitor reaction completion via TLC (Rf ~0.5 in EtOAc/hexane 1:1) .
- Purification : Use column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in hexane) to achieve >95% purity. Confirm structure via -NMR (e.g., δ 8.2 ppm for amide proton) .
Advanced Research Questions
Q. What strategies are employed to analyze the structure-activity relationships (SAR) of this compound derivatives in anticancer research?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the benzamide ring (e.g., chloro, nitro, or methyl groups) and the chloroethyl side chain. Assess cytotoxicity via MTT assays in cancer cell lines (e.g., IC₅₀ values in HeLa cells) .
- Mechanistic Studies : Use molecular docking to predict interactions with DNA topoisomerase II. Validate experimentally via comet assays to detect DNA damage .
- Data Interpretation : Compare logP values (calculated using ACD/Percepta) with cytotoxicity to evaluate hydrophobicity-activity relationships .
Q. How do researchers address discrepancies in biological activity data across studies involving this compound?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., ATCC-validated MCF-7 cells) and culture conditions (e.g., 10% FBS in RPMI-1640) to minimize variability .
- Meta-Analysis : Aggregate data from published IC₅₀ values and apply multivariate regression to identify confounding factors (e.g., serum concentration, exposure time) .
- Orthogonal Validation : Confirm apoptotic activity via flow cytometry (Annexin V/PI staining) alongside caspase-3/7 luminescence assays .
Experimental Design & Data Analysis
Q. What analytical techniques are critical for characterizing this compound and its metabolites?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm) with ESI+ ionization to detect the parent compound (m/z 227.1) and potential metabolites (e.g., hydrolyzed chloroethyl group, m/z 183.1) .
- NMR Spectroscopy : Assign stereochemistry via -NDEPTHS experiments, focusing on the chloroethyl group’s -coupling (~4.5 Hz) .
- X-ray Crystallography : Resolve crystal structures to confirm intramolecular hydrogen bonding between the amide and amino groups (d = 2.8 Å) .
Q. How can researchers optimize the stability of this compound in aqueous solutions?
- Methodological Answer :
- pH Control : Prepare buffered solutions (pH 6–7) using phosphate buffer to minimize hydrolysis of the chloroethyl moiety. Monitor degradation via HPLC (retention time shift >10% indicates instability) .
- Lyophilization : For long-term storage, lyophilize the compound with trehalose (1:1 w/w) to prevent aggregation. Confirm stability via DSC (Tg > 50°C) .
Data Contradiction Resolution
Q. Why do some studies report potent cytotoxicity for this compound, while others observe negligible activity?
- Methodological Answer :
- Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific effects. For example, high activity in leukemia (CCRF-CEM) vs. low in renal (786-O) lines may explain discrepancies .
- Metabolic Activation : Pre-incubate compounds with liver microsomes (e.g., human S9 fraction) to assess prodrug activation. Correlate results with CYP3A4 expression levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
